An In-depth Technical Guide to 2,4-Difluorobenzoyl Paliperidone-d4
An In-depth Technical Guide to 2,4-Difluorobenzoyl Paliperidone-d4
Disclaimer: 2,4-Difluorobenzoyl paliperidone-d4 is a specialized, complex chemical entity for which no comprehensive technical data sheets or whitepapers are publicly available. The information presented herein is a scientifically-informed guide constructed from available literature on its constituent chemical moieties, proposed synthetic pathways, and the established properties of the parent compound, paliperidone. This document is intended for research, scientific, and drug development professionals.
Introduction
2,4-Difluorobenzoyl paliperidone-d4 is a deuterated analog of a compound structurally related to the atypical antipsychotic drug paliperidone. The name suggests a molecule that incorporates the core structure of paliperidone, is labeled with four deuterium atoms for use in mass spectrometry, and includes a 2,4-difluorobenzoyl moiety. Its primary application is likely as an internal standard for the quantitative analysis of a related analyte in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The stable isotope labeling allows for precise quantification by correcting for variations during sample preparation and analysis.
Paliperidone, the parent compound, is the major active metabolite of risperidone and functions as a centrally active antagonist of dopamine D2 and serotonin 5-HT2A receptors. It is used in the treatment of schizophrenia and schizoaffective disorder.
Chemical Structure and Properties
Based on the nomenclature, a plausible chemical structure for 2,4-Difluorobenzoyl paliperidone-d4 is proposed. In this structure, the piperidine nitrogen of 4-(2,4-difluorobenzoyl)piperidine is alkylated with a deuterated ethyl group, which is attached to the 9-hydroxy-2-methyl-pyrido[1,2-a]pyrimidin-4-one core.
Table 1: Physicochemical Properties of Proposed 2,4-Difluorobenzoyl Paliperidone-d4
| Property | Value |
| Molecular Formula | C29H27D4F2N3O3 |
| Molecular Weight | 525.61 g/mol |
| Monoisotopic Mass | 525.2624 g/mol |
| Appearance | Predicted to be a solid |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol |
Proposed Synthesis
A validated synthetic route for 2,4-Difluorobenzoyl paliperidone-d4 is not publicly available. The following is a proposed multi-step synthesis based on established chemical reactions for related molecules.
Caption: Proposed synthetic workflow for 2,4-Difluorobenzoyl paliperidone-d4.
Step 1: Synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone (Intermediate A)
This procedure is adapted from the synthesis of similar N-acylpiperidines.
-
Dissolve piperidine (2 equivalents) in an appropriate anhydrous solvent such as chloroform or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2,4-difluorobenzoyl chloride (1 equivalent) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield (2,4-difluorophenyl)(piperidin-1-yl)methanone.
Step 2: Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Intermediate B)
This is a hypothetical intermediate. Its synthesis would likely start from a deuterated precursor, such as 2-chloroethanol-d4. The subsequent steps to build the pyridopyrimidinone ring system would follow established literature procedures for paliperidone synthesis. A key step is the chlorination of the corresponding hydroxyethyl intermediate.
-
To a solution of 3-(2-hydroxyethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloroethyl-d4 intermediate.
Step 3: N-Alkylation to Yield 2,4-Difluorobenzoyl paliperidone-d4 (Final Product)
This final step involves the coupling of the two intermediates.
-
Dissolve Intermediate A ((2,4-difluorophenyl)(piperidin-1-yl)methanone) and Intermediate B (3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) in a polar aprotic solvent such as acetonitrile or dimethylformamide.
-
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Application in Quantitative Bioanalysis
The primary utility of 2,4-Difluorobenzoyl paliperidone-d4 is as an internal standard in isotope dilution mass spectrometry. Deuterated standards are considered the gold standard for quantitative LC-MS assays due to their similar chemical and physical properties to the analyte of interest.[1][2]
Principles of Use:
-
Co-elution: The deuterated standard co-elutes with the non-labeled analyte during chromatography.
-
Mass Differentiation: It is distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
-
Correction for Variability: Any sample loss during extraction, or variations in ionization efficiency (matrix effects), will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.
This is crucial for adhering to regulatory guidelines for bioanalytical method validation, such as those from the FDA.[3][4][5]
Proposed Bioanalytical Method
The following is a proposed LC-MS/MS method for the quantification of a target analyte using 2,4-Difluorobenzoyl paliperidone-d4 as an internal standard.
Table 2: Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Analyte: [M+H]+ -> fragment ionInternal Standard: [M+H]+ (526.3) -> corresponding fragment ion |
-
Spiking: To 100 µL of biological matrix (e.g., plasma), add a known concentration of 2,4-Difluorobenzoyl paliperidone-d4 in a small volume of organic solvent.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and elute the analyte and internal standard with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data using the parameters outlined in Table 2.
-
Quantification: Determine the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mechanism of Action of the Paliperidone Core
While 2,4-Difluorobenzoyl paliperidone-d4 is intended for analytical use, its core structure is derived from paliperidone, an active therapeutic agent. The therapeutic effects of paliperidone are mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[6][7] It also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[8]
Receptor Binding Affinities:
Paliperidone has a high affinity for 5-HT2A receptors (Ki = 0.4 nM) and also displays nanomolar affinity for human D2 receptors.[9] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.
Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.
Metabolism of the Paliperidone Core
Paliperidone undergoes limited metabolism in humans, with renal excretion being the primary route of elimination (approximately 59% of a dose is excreted unchanged in the urine).[10][11] Four main metabolic pathways have been identified, none of which accounts for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission.[6][12] This limited metabolism reduces the potential for drug-drug interactions involving the cytochrome P450 enzyme system.
Conclusion
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. psychdb.com [psychdb.com]
- 8. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 9. Paliperidone | 5-HT2A Receptor Antagonists: R&D Systems [rndsystems.com]
- 10. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Paliperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
